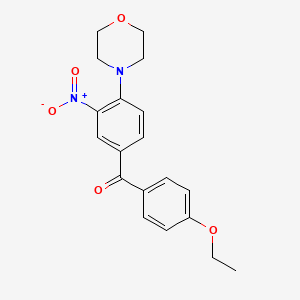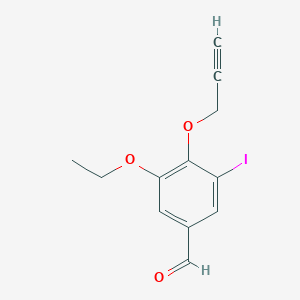![molecular formula C17H19BrO4 B3935847 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3935847.png)
1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Overview
Description
1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C15H15BrO3. It is a derivative of benzene, featuring a bromine atom and multiple ethoxy and methoxy groups.
Preparation Methods
The synthesis of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 4-methoxyphenol in the presence of a base, followed by reduction and subsequent etherification reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), solvents such as ethanol or DMF, and catalysts like Pd/C or copper iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds, such as:
1-Bromo-2-methoxybenzene: This compound has a simpler structure with only one methoxy group, making it less versatile in terms of chemical reactivity.
1-Bromo-2-ethoxybenzene: Similar to 1-Bromo-2-methoxybenzene but with an ethoxy group, it also lacks the additional ethoxy and methoxy groups present in this compound.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a different arrangement of ethoxy and methoxy groups, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-14-6-8-15(9-7-14)21-12-10-20-11-13-22-17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXBVKYTRGOGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3935796.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![8-(5-Bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[A][4,7]phenanthrolin-9(7H)-one](/img/structure/B3935809.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)

![[2-(3,4-Dimethylphenyl)-2-oxoethyl] 4-anilino-3-nitrobenzoate](/img/structure/B3935815.png)
![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
![8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3935840.png)
![4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide](/img/structure/B3935845.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3935849.png)
